![molecular formula C15H23Cl2N3Si B13674848 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazines It is characterized by the presence of two chlorine atoms and a triisopropylsilyl group attached to the pyrrolo[2,3-b]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of dibromo-3,5-dichloropyrazine.
Sonogashira Coupling: The dibromo-3,5-dichloropyrazine is then subjected to a palladium/copper-catalyzed Sonogashira-type cross-coupling reaction with triisopropylsilyl-protected acetylene.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrolo[2,3-b]pyrazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the chlorine atoms.
Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyrazine derivative.
科学研究应用
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Materials Science: The compound’s structural features allow it to be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine depends on its specific application:
Organic Electronics: In OLEDs, the compound can facilitate charge transport and light emission due to its conjugated structure.
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
相似化合物的比较
Similar Compounds
2,3-Dichloropyrazine: Shares the pyrazine core but lacks the triisopropylsilyl group.
5,6-Dichlorofurazano[3,4-b]pyrazine: Another dichloropyrazine derivative with different substituents.
Uniqueness
2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the triisopropylsilyl group, which can influence its reactivity and properties. This makes it distinct from other pyrazine derivatives and potentially more versatile in various applications.
属性
分子式 |
C15H23Cl2N3Si |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(2,7-dichloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H23Cl2N3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(16)14-15(20)18-7-13(17)19-14/h7-11H,1-6H3 |
InChI 键 |
KFVHUVBYJJDYTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


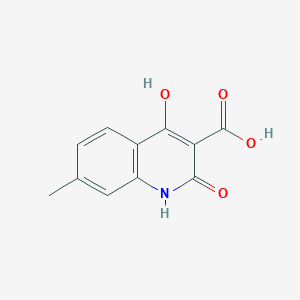
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
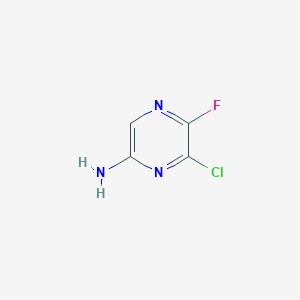


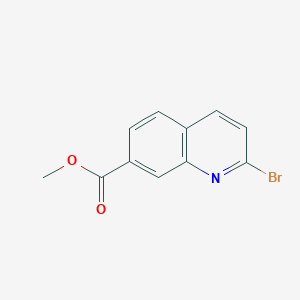
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
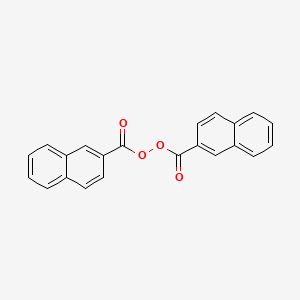
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
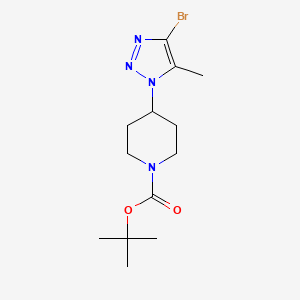
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

